molecular formula C46H68ClN5O10 B1193351 N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Cat. No. B1193351
M. Wt: 886.53
InChI Key: CKLDNAAAZOJWFY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Azide-Induced Crosslinking in Solar Cells

The use of azide groups in poly(ethylene glycol) (PEG-N3) has been applied in the fabrication of solid-state dye-sensitized solar cells (DSSCs). By complexing with lithium iodide or ionic liquids and undergoing UV irradiation, crosslinked electrolytes with enhanced mechanical properties and increased ionic conductivity have been achieved. This technique demonstrates the potential of azide-functionalized PEG in solar energy conversion applications (Koh, Park, & Kim, 2010).

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate

Polyethylene (PE) and polyethylene-block-poly(ethylene glycol) (PE-PEG) grafted with N,N,N',N'-tetraethyldiethylenetriamine (TEDETA) have been utilized as supports for copper bromide mediated ATRP of methyl methacrylate (MMA). This study highlights the influence of PEG spacers on the catalytic activity and control in polymerization, underscoring the utility of azide-functionalized PEG in polymer synthesis (Shen & Zhu, 2001).

Functionalization of Magnetic Nanoparticles for Biomedical Applications

Azide moieties have been incorporated in the functionalization of Fe3O4 magnetic nanoparticles (MNPs) with a tetraphosphonate cavitand receptor and PEG for biomedical applications. This functionalization allows for complexing of N-methyl ammonium salts and enhances the biocompatibility of MNPs, suggesting its potential in drug delivery and biological environments (Tudisco et al., 2013).

Synthesis of N-Methylated Cyclic Peptides

N-methylated cyclic peptides, synthesized through specific methods involving N-methylation of linear peptides, have shown enhanced pharmacokinetic properties such as metabolic stability and membrane permeability. This technique employs azide-functionalized compounds to improve the bioavailability of peptides, indicating its significance in the field of drug development (Chatterjee, Laufer, & Kessler, 2012).

Photopolymerization of Poly(ethylene glycol) Methyl Ether Methacrylate

Studies involving the photopolymerization of poly(ethylene glycol) methyl ether methacrylate (m-PEGMA) on diethyldithiocarbamate-mediated polymer substrates have been conducted. These investigations focus on grafting efficiency and conversion in surface-initiated polymerization, demonstrating the application of azide-functionalized PEG in the creation of novel polymer structures (Luo, Hutchison, Anseth, & Bowman, 2002).

properties

Product Name

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Molecular Formula

C46H68ClN5O10

Molecular Weight

886.53

IUPAC Name

5-((2,5,8,11-tetraoxatridecan-13-yl)oxy)-2-((1E,3E)-5-((E)-5-((14-azido-3,6,9,12-tetraoxatetradecyl)oxy)-1,3,3-trimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium chloride

InChI

InChI=1S/C46H68N5O10.ClH/c1-45(2)39-35-37(60-33-31-58-29-27-56-24-23-54-20-19-52-7)13-15-41(39)50(5)43(45)11-9-8-10-12-44-46(3,4)40-36-38(14-16-42(40)51(44)6)61-34-32-59-30-28-57-26-25-55-22-21-53-18-17-48-49-47;/h8-16,35-36H,17-34H2,1-7H3;1H/q+1;/p-1

InChI Key

CKLDNAAAZOJWFY-UHFFFAOYSA-M

SMILES

CN(C(C=CC(OCCOCCOCCOCCOCCN=[N+]=[N-])=C1)=C1C/2(C)C)C2=C\C=C\C=C\C3=[N+](C)C4=CC=C(OCCOCCOCCOCCOC)C=C4C3(C)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO, DMF, DCM, Water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-methyl-N'-methyl-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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